molecular formula C17H13ClN2O2 B8584954 Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Cat. No.: B8584954
M. Wt: 312.7 g/mol
InChI Key: ZAIFMRIXSZYFTI-UHFFFAOYSA-N
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Description

Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

InChI

InChI=1S/C17H13ClN2O2/c1-10-3-4-12(17(21)22-2)8-15(10)11-5-6-14-13(7-11)9-19-20-16(14)18/h3-9H,1-2H3

InChI Key

ZAIFMRIXSZYFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=CC3=CN=NC(=C3C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 mL RBF was added methanol (200 mL, 54 mmol) followed by oxalyl chloride (5.0 ml, 54 mmol) drop wise while cooling with an ice bath. It was stirred for 5 min. and 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (15.00 g, 54 mmol) was then added in portions over 2 min. The reaction was fitted with a reflux condenser and heated to 85° C. in an oil bath for 2 h. The reaction mixture was concentrated on the rotovap then under high vacuum overnight. The resulting white fluffy solid in 260 mL of anhydrous CH3CN was treated with POCl3 (9.9 mL, 107 mmol), and heated to 70° C. in an oil bath for 4 h. The reaction mixture was cooled to RT and filtered through a sintered glass frit to remove the suspended solid, and rinsed with 50 mL of CH3CN. The filtrate was concentrated to give a yellow oil. The oil was dissolved in 250 mL CH2Cl2, washed with a saturated solution of NaHCO3 followed by brine. The organic solution was dried over MgSO4, filtered and concentrated to give methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate (14.54 g, 87% yield) as a tan crystalline. This crude material was used in the next step without further purification. MS (ESI, pos. ion) m/z: 313.1 (M+1).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoate (2.85 g, 9.68 mmol) was suspended in acetonitrile (19.4 mL), cooled to 0° C. to which phosphorus oxychloride (1.81 mL, 19.4 mmol) was added dropwise. The reaction mixture was warmed to 80° C. for 2.5 h, then concentrated, diluted with 150 mL of ethyl acetate, added to a separatory funnel and partitioned with water. The organics were washed 2×50 mL with water, separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 313(M+H)+.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
solvent
Reaction Step Three

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